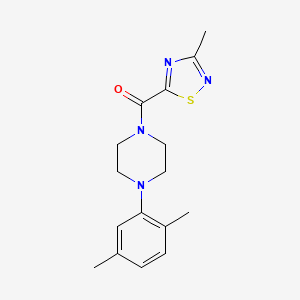

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

説明

特性

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-11-4-5-12(2)14(10-11)19-6-8-20(9-7-19)16(21)15-17-13(3)18-22-15/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOGDSVEMNBRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC(=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.39 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, compounds similar to (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- Inhibition of Cancer Cell Lines : The compound exhibited significant inhibitory effects against various cancer cell lines. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of the thiadiazole ring is crucial for its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens.

Research Insights:

- Antimicrobial Efficacy : Studies indicate that thiadiazole derivatives can inhibit the growth of various microbial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Comparative Analysis : In comparison to standard antibiotics, certain derivatives have shown enhanced activity against resistant strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone.

科学的研究の応用

Antidepressant Activity

Research has indicated that compounds similar to (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, thereby potentially alleviating symptoms of depression .

Antipsychotic Effects

The compound's structural components suggest potential antipsychotic effects. Piperazine derivatives have been linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic medications. Preliminary studies indicate that this compound may modulate dopaminergic pathways, offering a new avenue for treating psychotic disorders .

Serotonin Receptor Modulation

The piperazine ring in the compound facilitates binding to serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes. This interaction can lead to increased serotonin levels in the synaptic cleft, promoting mood enhancement and anxiolytic effects .

Dopamine Receptor Interaction

Similar to other piperazine derivatives, this compound may act as an antagonist at dopamine D2 receptors. This action is crucial in managing psychotic symptoms and could provide therapeutic benefits in schizophrenia and related disorders .

Clinical Trials

Recent clinical trials involving piperazine-based compounds have shown promising results in treating depression and anxiety disorders. For instance, a trial assessing the efficacy of a similar piperazine derivative demonstrated significant improvement in patient-reported outcomes compared to placebo .

In Vitro Studies

In vitro studies have confirmed the binding affinity of this compound to both serotonin and dopamine receptors. These studies utilized radiolabeled ligands to quantify receptor interactions, providing a robust understanding of the pharmacodynamics involved .

類似化合物との比較

Piperazine Derivatives with Aromatic Substituents

Key Example :

- N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (Compound 22, ) Structural Features: Shares the 4-(2,5-dimethylphenyl)piperazine group but replaces the thiadiazole-methanone moiety with a pyridine-sulfonamide-carbamoyl system. The pyridine ring may also modulate electronic effects differently than the thiadiazole .

Table 1: Comparison of Piperazine-Linked Compounds

Heterocyclic Variations: Thiadiazole vs. Oxadiazole

Key Example :

- (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone (Compound 23, ) Structural Features: Replaces the thiadiazole with an oxadiazole ring and incorporates a chlorophenyl group. The chlorophenyl group adds steric bulk and lipophilicity, which may influence pharmacokinetics .

Table 2: Heterocycle Impact on Properties

Linker Groups: Methanone vs. Sulfonamide

Key Example :

- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20, ) Structural Features: Uses a sulfonamide-carbamoyl linker instead of methanone. Implications: Sulfonamides are polar and capable of hydrogen bonding, which may improve aqueous solubility but reduce membrane permeability compared to the methanone linker. This could limit central nervous system (CNS) penetration if the target compound is intended for neurological applications .

Piperazine vs. Morpholine Cores

Key Example :

- [(2R,5S)-2,5-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone () Structural Features: Replaces piperazine with a morpholine ring. This may weaken ionic interactions with target proteins but improve metabolic stability .

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., recyclable Pd nanoparticles) reduce metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。